6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine
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Overview
Description
6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine base linked to a piperazine ring, which is further connected to a cyclopenta[d]pyrimidine moiety. The presence of these distinct structural elements contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopenta[d]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the purine base through condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and manganese dioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases or interact with DNA, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one: Shares the cyclopenta[d]pyrimidine core but lacks the piperazine and purine moieties.
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues: Similar in structure but differ in the specific substituents and functional groups.
Uniqueness
6-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine is unique due to its combination of a purine base, piperazine ring, and cyclopenta[d]pyrimidine moiety. This structural diversity contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C19H24N8O |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine |
InChI |
InChI=1S/C19H24N8O/c1-28-10-9-27-13-24-16-18(22-12-23-19(16)27)26-7-5-25(6-8-26)17-14-3-2-4-15(14)20-11-21-17/h11-13H,2-10H2,1H3 |
InChI Key |
JJRPVBSFDZRTGK-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4CCC5 |
Origin of Product |
United States |
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